molecular formula C28H30N4O2S B15035069 N-(2,5-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine

N-(2,5-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine

Cat. No.: B15035069
M. Wt: 486.6 g/mol
InChI Key: ODULARVKZJMUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine is a complex organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the 2,5-dimethylphenyl and 4-methyl-3-(piperidin-1-ylsulfonyl)phenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and conditions like elevated temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups that may have similar biological activities.

    Piperidine derivatives: Compounds containing the piperidine ring, which is common in many pharmaceuticals.

Uniqueness

N-(2,5-dimethylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-amine

InChI

InChI=1S/C28H30N4O2S/c1-19-11-12-20(2)25(17-19)29-28-24-10-6-5-9-23(24)27(30-31-28)22-14-13-21(3)26(18-22)35(33,34)32-15-7-4-8-16-32/h5-6,9-14,17-18H,4,7-8,15-16H2,1-3H3,(H,29,31)

InChI Key

ODULARVKZJMUHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.